Cas no 76572-74-2 (Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]-N-phenyl-)
![Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]-N-phenyl- structure](https://www.kuujia.com/scimg/cas/76572-74-2x500.png)
76572-74-2 structure
Product name:Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]-N-phenyl-
Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]-N-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]-N-phenyl-
- 1-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea
- CHEMBL456610
- 939990-09-7
- 76572-74-2
- 1-(4-Hydroxybenzylidene)-4-phenylthiosemicarbazide
- AKOS003416550
- 4-HYDROXYBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE
- 668-849-5
- 1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-phenylthiourea
- BDBM50625647
-
- Inchi: InChI=1S/C14H13N3OS/c18-13-8-6-11(7-9-13)10-15-17-14(19)16-12-4-2-1-3-5-12/h1-10,18H,(H2,16,17,19)/b15-10+
- InChI Key: IIKOSSZBVGWABG-XNTDXEJSSA-N
Computed Properties
- Exact Mass: 271.07793322Da
- Monoisotopic Mass: 271.07793322Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.7Ų
- XLogP3: 2.8
Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]-N-phenyl- Related Literature
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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